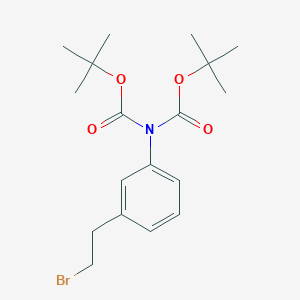
Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate is a chemical compound with the molecular formula C18H26BrNO4 and a molecular weight of 400.31 g/mol . This compound is characterized by the presence of tert-butyl groups, a bromoethyl group, and an imidodicarbonate moiety, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate typically involves the reaction of 3-(2-bromoethyl)phenylamine with di-tert-butyl dicarbonate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium carbonate to facilitate the formation of the imidodicarbonate linkage . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel therapeutic agents due to its ability to introduce functional groups into target molecules.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate involves the interaction of its functional groups with specific molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts . The imidodicarbonate moiety can undergo hydrolysis to release carbon dioxide and the corresponding amine, which can further interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Di-tert-Butyl (3-(2-bromoethyl)phenyl)imidodicarbonate can be compared with similar compounds such as:
Di-tert-Butyl (3-(2-chloroethyl)phenyl)imidodicarbonate: Similar in structure but with a chloroethyl group instead of a bromoethyl group.
Di-tert-Butyl (3-(2-iodoethyl)phenyl)imidodicarbonate: Contains an iodoethyl group, which can undergo different reactions compared to the bromoethyl group.
Di-tert-Butyl (3-(2-fluoroethyl)phenyl)imidodicarbonate: Features a fluoroethyl group, offering unique reactivity and applications.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research.
Eigenschaften
Molekularformel |
C18H26BrNO4 |
|---|---|
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
tert-butyl N-[3-(2-bromoethyl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C18H26BrNO4/c1-17(2,3)23-15(21)20(16(22)24-18(4,5)6)14-9-7-8-13(12-14)10-11-19/h7-9,12H,10-11H2,1-6H3 |
InChI-Schlüssel |
BKIGYMUQQGUXCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C1=CC=CC(=C1)CCBr)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


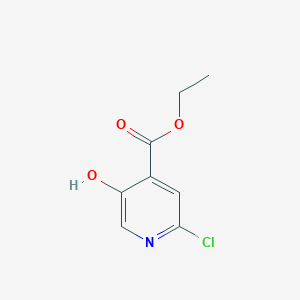
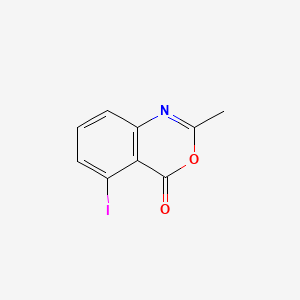
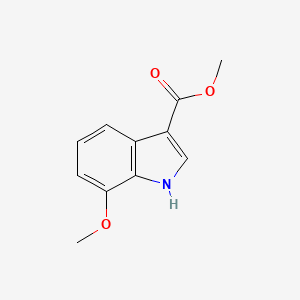
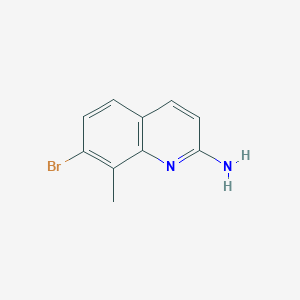
![5-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13675299.png)
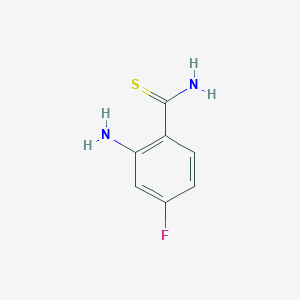

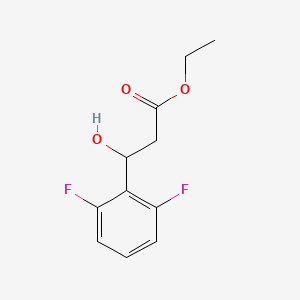
![4,5,9,10-Tetrahydropyrido[3,2,1-ij][1,6]naphthyridin-6(8H)-one](/img/structure/B13675312.png)
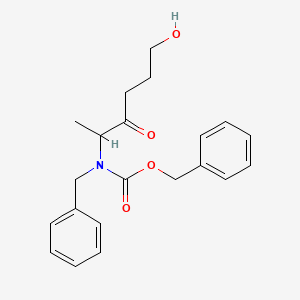
![2,4-Dimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13675329.png)
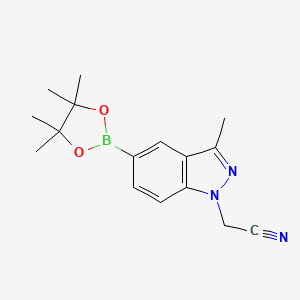
![2-(4-Iodophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13675341.png)
![4-Iodobenzo[d]thiazol-5-amine](/img/structure/B13675347.png)
